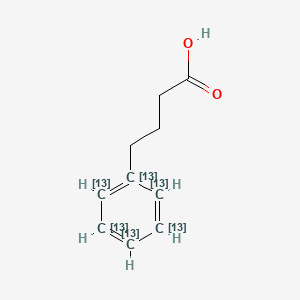
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H12O2. It consists of a cyclohexatrienyl ring (a six-carbon ring with three double bonds) attached to a butanoic acid group. The presence of the 13C6 label indicates that the six carbons in the cyclohexatrienyl ring are carbon-13 isotopes.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 214-216°C . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Isomerization Reactions
A study by Matikainen et al. (1997) discusses the cyclization of certain ethyl octadecatrienoates, which undergoes an intramolecular Diels-Alder (IMDA) reaction. This research indicates the significance of 1,5-sigmatropic hydrogen shift reactions in such compounds, highlighting the potential applications of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid in chemical transformations and synthesis processes (Matikainen et al., 1997).
Photolabile Hydrophobic Molecules
Ali et al. (2012) utilized a similar compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This highlights the potential of related compounds in the development of light-controlled systems for various applications, including controlled release and sensing (Ali et al., 2012).
Synthesis of Bioactive Compounds
The synthesis and application in bioactive compound production are highlighted in the work of Yuan Guo-qing (2013), where 4-(3-Amino-2-carboxy phenyl) butanoic acid is used as a key intermediate for new thymidylate syntheses inhibitors. This illustrates the potential use of this compound in medicinal chemistry and drug development (Yuan Guo-qing, 2013).
Enzyme Inhibitors
Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, starting from 4-(1H-indol-3-yl)butanoic acid. These molecules showed potent in vitro inhibitory potential against the urease enzyme, suggesting that similar structures could be crucial in developing enzyme inhibitors for therapeutic applications (Nazir et al., 2018).
Chemical Structure Analysis
Naveen et al. (2016) conducted a detailed analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid. Their study provides insight into the structural properties that could be relevant for similar compounds like this compound, especially in the context of material sciences and crystal engineering (Naveen et al., 2016).
Propriétés
IUPAC Name |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-SJOJKWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)
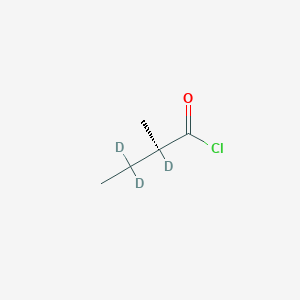
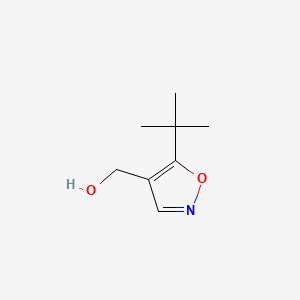
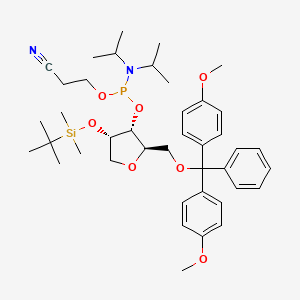
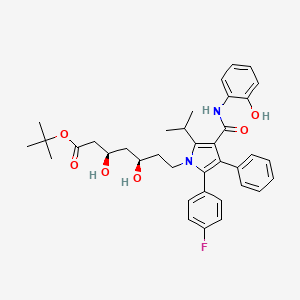

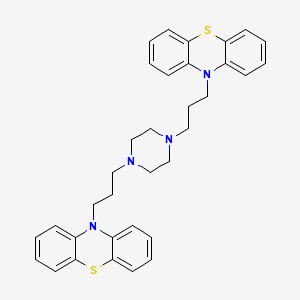

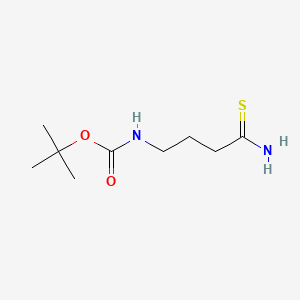

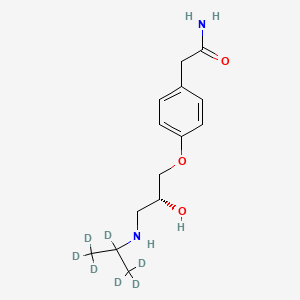

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)
